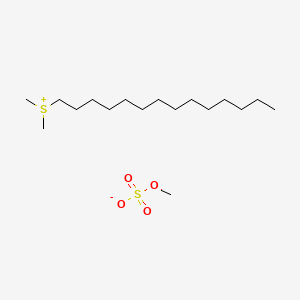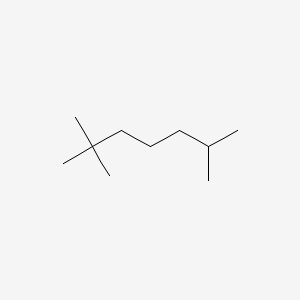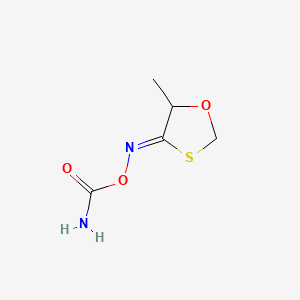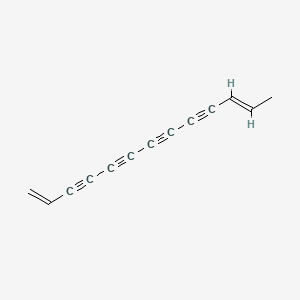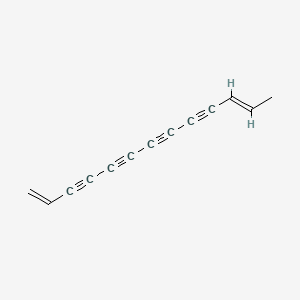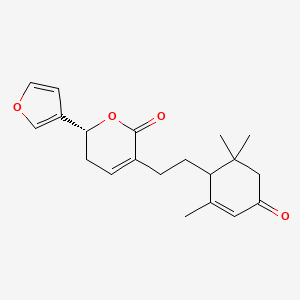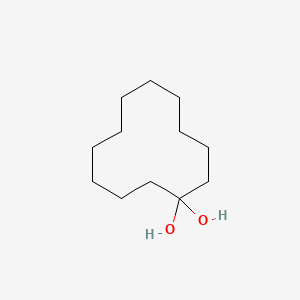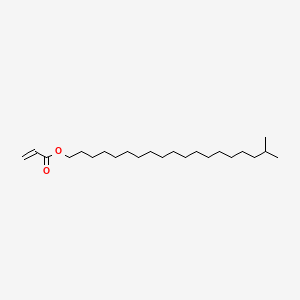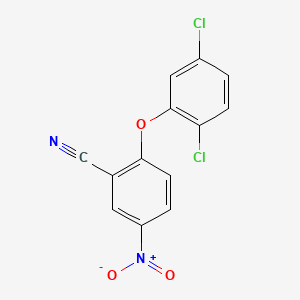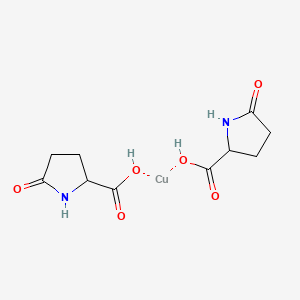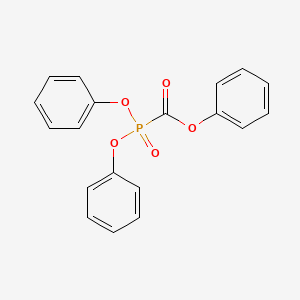
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C₁₉H₁₅O₅P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenyl esters under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylphosphine oxide
- Phenylphosphonic acid
- Diphenylphosphinic acid
Uniqueness
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is unique due to its specific structural features and reactivity.
Propiedades
Número CAS |
74270-16-9 |
|---|---|
Fórmula molecular |
C19H15O5P |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
phenyl diphenoxyphosphorylformate |
InChI |
InChI=1S/C19H15O5P/c20-19(22-16-10-4-1-5-11-16)25(21,23-17-12-6-2-7-13-17)24-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
BWTSONJQZUGZDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




